molecular formula C7H6FN3 B3218828 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190312-57-2

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B3218828
CAS No.: 1190312-57-2
M. Wt: 151.14 g/mol
InChI Key: LCYZBFHVARGVPP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a fluorine atom at the 4-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the fluorine and amine functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of robust catalysts and reagents that facilitate efficient cyclization and functional group transformations is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines .

Scientific Research Applications

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and amine group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may affect various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine is unique due to the presence of the fluorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZBFHVARGVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271015
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-57-2
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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